molecular formula C7H15N B12727449 2,4-Dimethylpiperidine, trans- CAS No. 19683-92-2

2,4-Dimethylpiperidine, trans-

Cat. No.: B12727449
CAS No.: 19683-92-2
M. Wt: 113.20 g/mol
InChI Key: QOZOFODNIBQPGN-RQJHMYQMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylpiperidine, trans- can be achieved through the hydrogenation of functionalized pyridines. This process involves the use of a stable, commercially available rhodium compound, Rh2O3, as a catalyst under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The hydrogenation of pyridines is a convenient method as it only requires these three components .

Industrial Production Methods

Industrial production methods for 2,4-Dimethylpiperidine, trans- typically involve the use of high-pressure hydrogenation equipment. The process is optimized to achieve high yield and high stereoselectivity, ensuring that the trans- isomer is predominantly formed . The use of heterogeneous catalysts, such as rhodium on carbon or alumina, is common in industrial settings to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylpiperidine, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidine ring into more oxidized forms.

    Reduction: The hydrogenation process mentioned earlier is a form of reduction where pyridines are reduced to piperidines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a rhodium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products can include N-oxides or other oxidized derivatives of piperidine.

    Reduction: The major product is 2,4-Dimethylpiperidine, trans- itself.

    Substitution: Substituted piperidines with various functional groups depending on the reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpiperidine, trans- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpiperidine: Another isomer with methyl groups at different positions.

    2,5-Dimethylpiperidine: Similar structure but with methyl groups at the 2 and 5 positions.

    Piperidine: The parent compound without any methyl substitutions.

Uniqueness

2,4-Dimethylpiperidine, trans- is unique due to its specific substitution pattern and the trans- configuration, which influences its chemical reactivity and biological activity. The trans- isomer is more stable and often exhibits different properties compared to its cis- counterpart .

Properties

CAS No.

19683-92-2

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

QOZOFODNIBQPGN-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)C

Canonical SMILES

CC1CCNC(C1)C

Origin of Product

United States

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